molecular formula C19H16N2O3 B5214377 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide

Cat. No. B5214377
M. Wt: 320.3 g/mol
InChI Key: FJTGUIQYNJUFJV-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide, also known as MDAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MDAA belongs to the class of acrylamide derivatives and has a molecular weight of 305.33 g/mol.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide is not fully understood. However, it is believed that 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide inhibits the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid into prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also exhibits a wide range of biological activities, making it a versatile compound for testing. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide.

Future Directions

There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide. One potential direction is the development of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide as a new anti-inflammatory drug. Another potential direction is the development of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide as a new anti-cancer drug. Further research is needed to better understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide and to identify its potential therapeutic applications. Additionally, the development of new synthetic methods for 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide could lead to the production of more potent analogs with improved biological activities.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-cyano-N-(2,3-dimethylphenyl)acetamide with 3-(1,3-benzodioxol-5-yl)acrylic acid in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide as a white solid.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide a potential candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-4-3-5-16(13(12)2)21-19(22)15(10-20)8-14-6-7-17-18(9-14)24-11-23-17/h3-9H,11H2,1-2H3,(H,21,22)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTGUIQYNJUFJV-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.